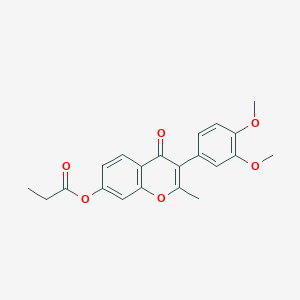![molecular formula C15H10ClFN2O3S B3540909 2-chloro-5-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3540909.png)
2-chloro-5-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid
Vue d'ensemble
Description
2-chloro-5-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
2-chloro-5-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid inhibits the activity of glutaminase, which catalyzes the conversion of glutamine to glutamate. Glutamate is then further metabolized to generate ATP and other essential molecules for cell growth and proliferation. Inhibition of glutaminase by this compound leads to a decrease in glutamate levels and a subsequent reduction in ATP production, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on glutaminase in cancer cells, with little to no effect on normal cells. This selectivity is due to the higher expression of glutaminase in cancer cells compared to normal cells. Additionally, this compound has been shown to reduce the levels of key metabolites involved in cancer cell growth and proliferation, such as glutamate, aspartate, and nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-5-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid as a research tool is its selectivity for cancer cells. This allows for the study of glutaminase inhibition in cancer cells without affecting normal cells. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, which could lead to the development of more effective combination therapies. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-chloro-5-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of more effective combination therapies using this compound and other cancer treatments. Additionally, the use of this compound in combination with immunotherapy is an area of active research. Another future direction is the development of more potent and selective glutaminase inhibitors, which could lead to the development of more effective cancer treatments. Finally, the study of the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders, is an area of growing interest.
Applications De Recherche Scientifique
2-chloro-5-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase plays a critical role in cancer cell metabolism by providing the necessary nutrients for cell growth and proliferation. Inhibition of glutaminase by this compound has been shown to suppress cancer cell growth and induce cell death in various cancer types, including breast, lung, and pancreatic cancer. Additionally, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-chloro-5-[(3-fluorobenzoyl)carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3S/c16-12-5-4-10(7-11(12)14(21)22)18-15(23)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDFAKDIIAGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorophenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3540839.png)
![1-(3-chloro-2-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3540842.png)
![ethyl 2-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B3540865.png)


![2,4-dichloro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3540887.png)
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540892.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540912.png)
![4-[(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B3540915.png)
![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3540917.png)
![4-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3540919.png)
![1-(2-furylmethyl)-5-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3540922.png)
![2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3540937.png)
